Enzyme Selectivity: Plasmin-Specific vs. Multi-Protease Recognition
The N-terminal D-Val residue and free amine terminus of D-Val-Leu-Lys-AMC restrict recognition to plasmin. In contrast, the close structural analog Boc-Val-Leu-Lys-AMC (CAS 73554-84-4), which bears an N-terminal tert-butyloxycarbonyl protecting group and an L-Val residue, is documented in multiple vendor datasheets and primary literature to be cleaved not only by plasmin but also by acrosin (from Halocynthia roretzi), porcine calpain isozymes I and II, and papain . For Boc-Val-Leu-Lys-MCA, the Km values for human and bovine plasmins were reported to be in the region of 10⁻⁴ M (approximately 100 µM), and the substrate was also slightly hydrolyzed by human urinary kallikrein, hog urinary kallikrein, and hog pancreatic kallikrein [1]. No equivalent multi-protease cleavage is reported for the D-Val-Leu-Lys-AMC free-amine compound. This difference in cross-reactivity profile means that Boc-VLK-AMC cannot be used to unambiguously assign hydrolytic activity to plasmin in complex biological matrices, whereas D-Val-Leu-Lys-AMC provides a substantially cleaner signal attribution.
| Evidence Dimension | Enzyme selectivity – number of confirmed protease families that cleave the substrate |
|---|---|
| Target Compound Data | 1 (plasmin only); no literature reports of cleavage by calpain, acrosin, papain, or kallikrein |
| Comparator Or Baseline | Boc-Val-Leu-Lys-AMC: ≥5 protease families (plasmin, acrosin, calpain I, calpain II, papain); plus slight hydrolysis by kallikreins [1] |
| Quantified Difference | ≥5-fold higher number of cleaving protease families for Boc-VLK-AMC compared to D-Val-Leu-Lys-AMC |
| Conditions | Based on published specificity data in Kato et al. (1980) J Biochem, and consolidated vendor QC datasheets |
Why This Matters
Selecting D-Val-Leu-Lys-AMC eliminates signal contamination from calpain, acrosin, and papain, which is critical when using crude cell or tissue lysates where these proteases are endogenously abundant.
- [1] Kato H, Adachi N, Ohno Y, Iwanaga S. New fluorogenic peptide substrates for plasmin. Journal of Biochemistry. 1980 Jul;88(1):183–190. PMID: 6447693. View Source
